

Application Notes and Protocols for NMR Analysis of D-Mannose-13C-5

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Compound of Interest		
Compound Name:	D-Mannose-13C-5	
Cat. No.:	B12402933	Get Quote

Introduction

D-Mannose, a C-2 epimer of glucose, is a physiologically significant monosaccharide involved in protein glycosylation and various metabolic pathways. The use of stable isotope labeling, specifically with Carbon-13 (¹³C), at defined positions such as C-5, transforms D-Mannose into a powerful probe for nuclear magnetic resonance (NMR) spectroscopy. NMR is a highly effective method for analyzing the ¹³C labeling of metabolites, providing direct, quantitative positional information on the labeling status.[1] This allows researchers to trace the metabolic fate of the sugar, elucidate molecular structures, and study conformational dynamics with high precision. These application notes provide an overview and detailed protocols for the analysis of D-Mannose-¹³C-5, aimed at researchers in biochemistry, drug development, and metabolic studies.

Application Note 1: Structural Elucidation and Assignment

The primary application of NMR for D-Mannose- 13 C-5 is the unambiguous assignment of 1 H and 13 C chemical shifts. In solution, D-Mannose exists as an equilibrium mixture of α - and β -pyranose anomers, and to a lesser extent, furanose forms.[2] The 13 C label at the C-5 position serves as a crucial starting point for assigning the entire spin system.

Key Techniques:



- 1D ¹³C NMR: Directly detects the enriched ¹³C-5 signal, which will be significantly more intense than the signals from carbons at natural abundance (1.1%).
- 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates the ¹³C-5 nucleus with its directly attached proton(s) (H-5).[3][4] This is the cornerstone experiment for pinpointing the H-5 resonance in a crowded proton spectrum.
- 2D Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between ¹³C-5 and protons that are two or three bonds away (e.g., H-4, H-6a, H-6b, and potentially H-1).[3] [4] This is vital for confirming connectivity and assigning neighboring protons.
- 2D ¹H-¹H Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, allowing for sequential assignment of the proton spin system starting from the confidently assigned H-5.[3][5]

Quantitative Data: Chemical Shifts

The precise chemical shifts of D-Mannose are sensitive to the solvent, temperature, and pH. The following table provides typical ¹³C chemical shift values for the pyranose forms of D-Mannose in D₂O.

Carbon Atom	α-pyranose (ppm)	β-pyranose (ppm)
C1	95.5	95.2
C2	72.2	72.7
C3	71.7	74.5
C4	68.4	68.1
C5	73.9	77.6
C6	62.5	62.5
C5	73.9	77.6

Data sourced from Omicron

Biochemicals, Inc. for D-[1-

¹³C]mannose, values are

representative.[6]



Application Note 2: Conformational Analysis

The three-bond J-coupling constants (³J) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus relationship. By measuring ³J(H,H) values, particularly those involving H-5, researchers can determine the preferred conformation of the pyranose ring (e.g., ⁴C₁ chair).

Key Techniques:

- High-Resolution 1D ¹H NMR: Allows for the direct measurement of proton-proton coupling constants from well-resolved multiplets.
- 2D COSY: Can be used to measure coupling constants from the fine structure of crosspeaks, which is especially useful in cases of spectral overlap.[2]

Quantitative Data: J-Coupling Constants

Typical ³J(H,H) values in a ⁴C₁ pyranose ring conformation provide clear stereochemical information.

Coupling Constant	Typical Value (Hz) for ⁴C₁ Chair	Relationship
³J(H4, H5)	~9-10 Hz	Axial-Axial
³J(H5, H6proR)	~2-3 Hz	Axial-Equatorial
³J(H5, H6proS)	~5-6 Hz	Axial-Equatorial

Note: These are generalized values for pyranose rings.
Precise values for D-Mannose may vary.

Application Note 3: Metabolic Flux and Glycosylation Analysis



When D-Mannose-¹³C-5 is introduced into a biological system, the ¹³C label can be tracked as it is incorporated into various metabolites and glycoproteins.[7] This makes it an excellent tool for metabolic flux analysis.

Key Techniques:

- 1D ¹³C NMR and 2D HSQC: Used to identify and quantify the incorporation of the ¹³C-5 label into downstream products or complex glycans. The unique chemical shift of ¹³C-5 in different molecular environments allows for the resolution and identification of various species.[1]
- Mass Spectrometry (in conjunction with NMR): Provides complementary information on the mass shifts due to ¹³C incorporation, confirming metabolic pathways.

Experimental Protocols Protocol 1: Sample Preparation for NMR Analysis

- Dissolution: Dissolve 5-25 mg of D-Mannose-¹³C-5 in 0.6-0.7 mL of a deuterated solvent.[8] For biological applications or to observe hydroxyl protons, use 99% H₂O / 1% D₂O. For standard structural work, D₂O is common. Deuterated DMSO can also be used.[5]
- Vial Preparation: It is advisable to first dissolve the sample in a small vial, which can be vortexed or gently heated to ensure complete dissolution, before transferring the solution to the NMR tube with a Pasteur pipette.[8]
- Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette to prevent solids from interfering with the spectral quality.[8]
- Transfer: Transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is at least 4.5 cm.[9]
- Standard: For quantitative purposes, a known amount of an internal standard (e.g., DSS or TSP) can be added.

Protocol 2: 1D ¹³C NMR Acquisition

 Instrument Setup: Tune and match the ¹³C probe on a high-field NMR spectrometer (e.g., 500 MHz or higher).



- Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
 - Spectral Width: ~200-250 ppm, centered around 100 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds (a longer delay may be needed for quantitative analysis).
 - Number of Scans: 128 to 1024, depending on sample concentration.
- Processing: Apply an exponential line broadening factor (e.g., 1-2 Hz), Fourier transform, phase correct, and baseline correct the spectrum.

Protocol 3: 2D HSQC Acquisition

- Instrument Setup: Use the same locked and shimmed sample from the 1D experiments.
- Acquisition Parameters:
 - Pulse Program: A sensitivity-enhanced, gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker systems).
 - Spectral Width (F2 ¹H): ~10-12 ppm, centered on the sugar proton region (~4.5 ppm).
 - Spectral Width (F1 ¹³C): ~100-120 ppm, centered to include all expected mannose carbon signals (~75 ppm).
 - Number of Points (F2): 2048.
 - Number of Increments (F1): 256-512.
 - Number of Scans: 4-16 per increment.



- ¹J(C,H) Coupling Constant: Set to an average value for carbohydrates, typically 145 Hz.
 [10]
- Processing: Process the data using a squared sine-bell window function in both dimensions, followed by Fourier transformation, phasing, and baseline correction.

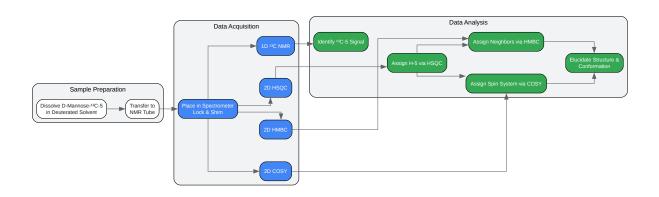
Protocol 4: 2D HMBC Acquisition

- Instrument Setup: Use the same sample and shims.
- Acquisition Parameters:
 - Pulse Program: A gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker systems).
 - Spectral Widths: Same as for the HSQC experiment.
 - Long-Range Coupling Delay: The experiment must be optimized for a range of long-range couplings (²J(C,H) and ³J(C,H)). A common optimization value is 8-10 Hz, which corresponds to a delay of ~60 ms.[4]
 - Number of Increments (F1): 256-512.
 - Number of Scans: 8-32 per increment.
- Processing: Process similarly to the HSQC data, typically using a sine-bell window function.

Visualizations

Below are diagrams illustrating key workflows and relationships for the NMR analysis of D-Mannose-13C-5.

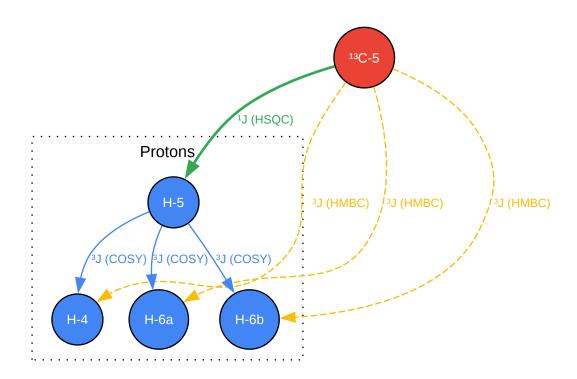




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Caption: General workflow for NMR analysis of D-Mannose-13C-5.





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Caption: Expected NMR correlations from the ¹³C-5 labeled position.

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